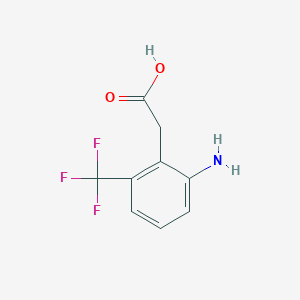
2-(2-Amino-6-(trifluoromethyl)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-6-(trifluoromethyl)phenyl)acetic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-(trifluoromethyl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically takes place under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another approach involves the use of 2-amino-6-(trifluoromethyl)benzonitrile as a starting material. This compound can be hydrolyzed to form the corresponding carboxylic acid, which is then subjected to a reductive amination reaction with glycine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-purity starting materials to minimize impurities in the final product. Additionally, advanced purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-6-(trifluoromethyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield 2-(2-Nitro-6-(trifluoromethyl)phenyl)acetic acid, while reduction of the carboxylic acid group may produce 2-(2-Amino-6-(trifluoromethyl)phenyl)ethanol.
Aplicaciones Científicas De Investigación
2-(2-Amino-6-(trifluoromethyl)phenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-6-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the trifluoromethyl group may enhance the compound’s binding affinity to certain receptors, leading to increased biological activity.
Comparación Con Compuestos Similares
2-(2-Amino-6-(trifluoromethyl)phenyl)acetic acid can be compared with other similar compounds, such as:
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid: This compound has a similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
2-(2-Amino-6-fluorophenyl)acetic acid: This compound has a fluorine atom instead of a trifluoromethyl group, which may result in different chemical and biological properties.
2-(2-Amino-6-chlorophenyl)acetic acid: This compound has a chlorine atom instead of a trifluoromethyl group, which may also lead to different reactivity and applications.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, influencing its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-[2-amino-6-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-2-1-3-7(13)5(6)4-8(14)15/h1-3H,4,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXJUZXXVWWJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)
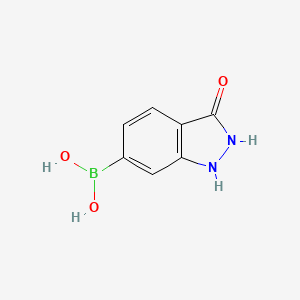
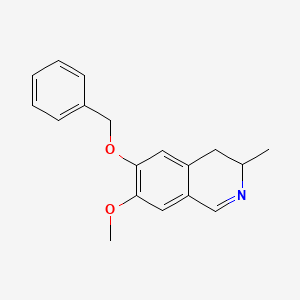
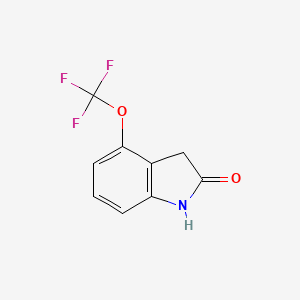

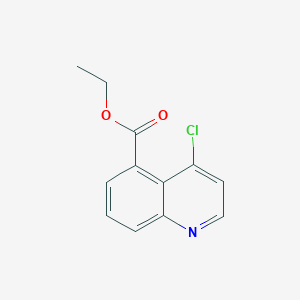
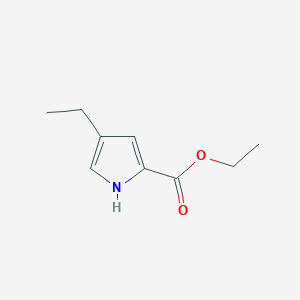
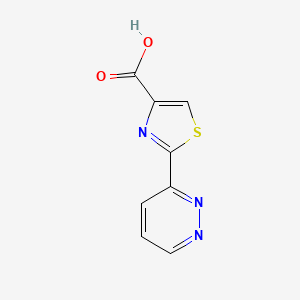
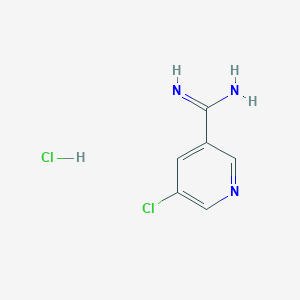

![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide](/img/structure/B13677382.png)
![6-Oxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13677383.png)


